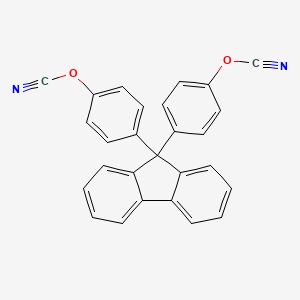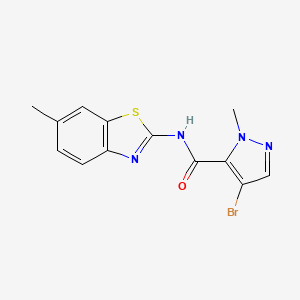![molecular formula C14H12N6O2 B10961335 2-[(3-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10961335.png)
2-[(3-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Construction of the triazole ring: The pyrazole intermediate is then reacted with azides or nitriles to form the triazole ring.
Formation of the pyrimidine ring: The final step involves the condensation of the pyrazolo[4,3-e][1,2,4]triazole intermediate with appropriate aldehydes or ketones to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, automated synthesis, and purification processes such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(3-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(3-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities, often used as kinase inhibitors.
Triazolopyrimidines: Known for their antiviral and anticancer properties.
Phenoxymethyl derivatives: Compounds with various biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
2-[(3-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C14H12N6O2 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4-[(3-methoxyphenoxy)methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C14H12N6O2/c1-21-9-3-2-4-10(5-9)22-7-12-17-14-11-6-16-18-13(11)15-8-20(14)19-12/h2-6,8H,7H2,1H3,(H,16,18) |
InChI Key |
MIWMHZVIGUCLPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NN3C=NC4=C(C3=N2)C=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10961256.png)

![7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10961269.png)
![N'-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(phenylamino)acetohydrazide (non-preferred name)](/img/structure/B10961270.png)
![6-Tert-butyl-4-(3-methoxyphenyl)-2-[(thiophen-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10961282.png)
![(3E)-3-{4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10961287.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B10961288.png)


![5-({4-[(1Z)-1-{2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid](/img/structure/B10961307.png)
![5-[chloro(difluoro)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10961318.png)


![5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B10961328.png)
